molecular formula C9H10ClNOS B14046620 1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one

1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14046620
M. Wt: 215.70 g/mol
InChI Key: MZYQVAJYUQEYRV-UHFFFAOYSA-N
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Description

1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 5-amino-2-mercaptobenzene with 2-chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to ensure maximum yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and mercapto groups allow the compound to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one is unique due to the presence of both an amino and a mercapto group, which allows for diverse chemical reactivity and potential biological activities. Its chloropropanone moiety further enhances its versatility in chemical synthesis and biological applications .

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(5-amino-2-sulfanylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c1-5(10)9(12)7-4-6(11)2-3-8(7)13/h2-5,13H,11H2,1H3

InChI Key

MZYQVAJYUQEYRV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)S)Cl

Origin of Product

United States

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